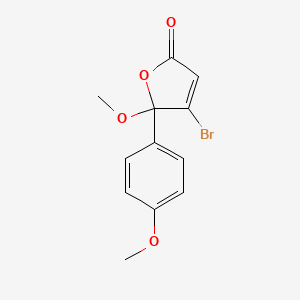
5-Bromo-6-methoxy-1-naphthonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-6-methoxy-1-naphthonitrile: is an organic compound with the molecular formula C12H8BrNO It is a derivative of naphthalene, featuring a bromine atom at the 5th position, a methoxy group at the 6th position, and a nitrile group at the 1st position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-6-methoxy-1-naphthonitrile typically involves the bromination of 6-methoxynaphthalene followed by a cyanation reaction. One common method includes:
Bromination: 6-Methoxynaphthalene is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the 5th position.
Cyanation: The resulting 5-bromo-6-methoxynaphthalene is then subjected to a cyanation reaction using a reagent like copper(I) cyanide under appropriate conditions to form the nitrile group at the 1st position.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in 5-Bromo-6-methoxy-1-naphthonitrile can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxy group can be oxidized to form a carbonyl group under strong oxidative conditions.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Major Products:
Substitution: Formation of 5-substituted-6-methoxynaphthalene-1-carbonitrile derivatives.
Oxidation: Formation of 5-bromo-6-methoxynaphthalene-1-carboxaldehyde.
Reduction: Formation of 5-bromo-6-methoxynaphthalene-1-amine.
Scientific Research Applications
Chemistry: 5-Bromo-6-methoxy-1-naphthonitrile is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the construction of polycyclic aromatic compounds and heterocycles.
Biology and Medicine:
Industry: In the industrial sector, this compound can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action for 5-Bromo-6-methoxy-1-naphthonitrile largely depends on its application. In synthetic chemistry, its reactivity is governed by the electronic effects of the substituents on the naphthalene ring. The bromine atom acts as a leaving group in substitution reactions, while the methoxy group can donate electron density through resonance, influencing the reactivity of the molecule.
Comparison with Similar Compounds
5-Bromo-6-methoxynaphthalene-2-carbonitrile: Similar structure but with the nitrile group at the 2nd position.
5-Bromo-6-methoxynaphthalene-1-carboxaldehyde: Similar structure but with a formyl group instead of a nitrile group.
5-Bromo-6-methoxynaphthalene-1-amine: Similar structure but with an amine group instead of a nitrile group.
Properties
CAS No. |
103604-47-3 |
|---|---|
Molecular Formula |
C12H8BrNO |
Molecular Weight |
262.10 g/mol |
IUPAC Name |
5-bromo-6-methoxynaphthalene-1-carbonitrile |
InChI |
InChI=1S/C12H8BrNO/c1-15-11-6-5-9-8(7-14)3-2-4-10(9)12(11)13/h2-6H,1H3 |
InChI Key |
MLTJLVQKLKQHPC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=CC=CC(=C2C=C1)C#N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(Tert-butyldimethylsilyl)oxy]cyclobutane-1-carbonitrile](/img/structure/B8779105.png)






![6-Chlorospiro[chroman-2,1'-cyclobutan]-4-one](/img/structure/B8779151.png)

![6-fluoro-3H-benzo[d]imidazole-5-carbonitrile](/img/structure/B8779166.png)


![2-[(2,3-Dihydro-1h-inden-5-yloxy)methyl]oxirane](/img/structure/B8779190.png)
